Compound Description: This compound serves as a key intermediate in the synthesis of Rosuvastatin, a medication for treating high cholesterol. Various studies focus on analyzing its content, purity, and related substances to ensure the quality control of Rosuvastatin production. [, ]
Compound Description: Known as Rosuvastatin, this compound is a potent HMG-CoA reductase inhibitor, effectively lowering cholesterol levels and used to treat hyperlipidemia. Significant research focuses on its different crystalline salts, formulations, and potential drug combinations to optimize its therapeutic efficacy and minimize drug interactions. [, , , , , , , , , , ]
Compound Description: This compound is synthesized via a microwave-assisted Fries rearrangement. Theoretical studies have explored the mechanism of this rearrangement, involving the formation of an intimate ion pair as a crucial step. []
Compound Description: This compound acts as a CCR3 antagonist and is investigated for its potential in treating inflammatory conditions. []
-[(Methylsulfonyl)amino]benzamides and sulfonamides []
Compound Description: This series of compounds displays Class III antiarrhythmic activity, demonstrating their potential in treating cardiac arrhythmias. Notably, they are devoid of effects on conduction both in vitro and in vivo. []
Compound Description: This molecule is a known HDAC3-binding moiety and is a critical component in designing PROTACs (Proteolysis Targeting Chimeras) targeting HDAC3 for potential therapeutic applications. []
Compound Description: This compound, identified as compound 1, is a potent and selective covalent inhibitor of JNK3. It exhibits a low nanomolar IC50 value against JNK3 and demonstrates high metabolic stability and excellent selectivity against a panel of kinases. [, ]
Compound Description: This compound, designated as PPA5, exhibits promising radiosensitizing effects on human lung cancer cells. It inhibits cell viability and causes cell cycle arrest at the G2/M phase, potentially enhancing the effectiveness of radiotherapy. []
Compound Description: This compound, denoted as PPA13, demonstrates potential as a radiosensitizer in human lung cancer cells. It significantly inhibits cell viability and leads to cell cycle arrest at the G2/M phase, suggesting it could enhance the effectiveness of radiotherapy. []
Compound Description: Designated as PPA14, this compound demonstrates potential as a radiosensitizer in the treatment of lung cancer. It exhibits significant inhibitory effects on cell viability and induces cell cycle arrest at the G2/M phase, suggesting its potential to enhance the efficacy of radiotherapy. []
Compound Description: Identified as PPA15, this compound shows promising radiosensitizing properties in human lung cancer cells. It effectively inhibits cell viability, induces cell cycle arrest, and increases the sub-G1 cell population, suggesting potential for enhancing radiotherapy effectiveness. []
Compound Description: This compound, designated as PPA17, exhibits potential as a radiosensitizer in human lung cancer cells. It effectively inhibits cell viability and induces cell cycle arrest at the G2/M phase, suggesting potential for enhancing radiotherapy effectiveness. []
(E)-4-((3-(Pyridin-3-yl)acrylamido)methyl)benzoic acid (A-3) and Chidamide []
Compound Description: A-3 acts as a crucial intermediate in the synthesis of Chidamide, a subtype-selective histone deacetylase inhibitor used to treat relapsed and refractory peripheral T-cell lymphoma. The optimized preparation process for A-3 and Chidamide, employing HBTU as a condensing agent, ensures a high-purity final product (Chidamide, 99.76% purity). []
Compound Description: As a benzamide-type HDAC inhibitor, RGFP966 specifically targets HDAC3. Studies show that it improves motor function, protects striatal volume, and modulates the immune system in the N171-82Q transgenic mouse model of Huntington's disease. []
Compound Description: (R)-10h is a potent and selective human melanin-concentrating hormone receptor 1 (hMCHR1) antagonist. This orally bioavailable compound effectively suppresses food intake in rats with diet-induced obesity and exhibits reduced hERG K(+) channel inhibition, making it a promising candidate for further development. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.